N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE
Description
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a bis-amide compound featuring a furan moiety (2,5-dimethylfuran-3-yl) and a 2-oxopyrrolidinyl-substituted phenyl group.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-13-11-17(14(2)29-13)18(25)8-9-22-20(27)21(28)23-15-5-3-6-16(12-15)24-10-4-7-19(24)26/h3,5-6,11-12,18,25H,4,7-10H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSKCHYCHKCNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights compounds with amide, lactam, or aromatic heterocyclic motifs. Below is a comparative analysis based on structural features and reported properties:
Table 1: Structural and Functional Comparison
Key Observations:
Lactam and Amide Reactivity: The 2-oxopyrrolidinyl group in the target compound resembles the 2-oxotetrahydrofuran lactam in ’s compound . Lactams are known to enhance bioavailability and metabolic stability in drug candidates. The ethanediamide backbone may facilitate hydrogen bonding, akin to sulfamoyl and acetamide groups in .
Aromatic Substitution Effects :
- The 3-(2-oxopyrrolidin-1-yl)phenyl group in the target compound parallels the chlorophenyl group in ’s phthalimide . Electron-withdrawing substituents (e.g., Cl, oxopyrrolidinyl) can modulate electronic properties and binding affinity.
Stereochemical Considerations :
- emphasizes stereochemical variations in amide-containing compounds . The target’s 3-hydroxypropyl group introduces a chiral center, which could significantly impact its pharmacological profile.
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